Molecular Weight and Predicted Lipophilicity (XLogP3) Compared to the Des-Dimethyl Analog
The target compound (C12H23NO2S, MW 245.38) carries an additional 28.05 Da (two methylene units) relative to its des-dimethyl comparator tert-butyl 4-mercaptopiperidine-1-carboxylate (C10H19NO2S, MW 217.33) . This mass increase is accompanied by a predicted increase in lipophilicity; the closest available surrogate, N-Boc-2,2-dimethylpiperidine (C12H23NO2), has a reported logP of approximately 3.19, whereas the des-dimethyl comparator tert-butyl 4-sulfanylpiperidine-1-carboxylate has a PubChem-calculated XLogP3 of 2.0 . The approximately 1.2 log unit increase corresponds to a roughly 16-fold increase in predicted octanol-water partition coefficient for the gem-dimethyl scaffold.
| Evidence Dimension | Predicted lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | MW 245.38 g·mol⁻¹; surrogate logP ~3.19 (N-Boc-2,2-dimethylpiperidine, C12H23NO2) |
| Comparator Or Baseline | tert-Butyl 4-mercaptopiperidine-1-carboxylate: MW 217.33 g·mol⁻¹; XLogP3 = 2.0 |
| Quantified Difference | ΔMW = +28.05 g·mol⁻¹ (+12.9%); ΔXLogP3 ≈ +1.2 log units (~16-fold increase in predicted partition coefficient) |
| Conditions | XLogP3 calculated by PubChem (release 2025.09.15); logP of N-Boc-2,2-dimethylpiperidine from commercial supplier data (Leyan, CAS 746658-83-3) |
Why This Matters
Higher predicted lipophilicity suggests the target compound may exhibit enhanced passive membrane permeability relative to its des-dimethyl analog—a critical consideration for cell-based assays, blood-brain barrier penetration, and intracellular target engagement in drug discovery programs.
- [1] PubChem. tert-Butyl 4-sulfanylpiperidine-1-carboxylate. CID 21906090. https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-4-sulfanylpiperidine-1-carboxylate (accessed 2026-05-01). View Source
